4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cereblon PROTAC Targeted Protein Degradation

4-Butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic small molecule (MW 338.4 g/mol, C19H18N2O4) that embeds a phthalimide (isoindole-1,3-dione) core connected via an amide linker to a 4-butoxybenzamide moiety. The isoindoline-1,3-dione pharmacophore is characteristic of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, as well as cereblon (CRBN)-recruiting PROTAC building blocks.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 683235-24-7
Cat. No. B2622140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
CAS683235-24-7
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C19H18N2O4/c1-2-3-10-25-14-7-4-12(5-8-14)17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24)
InChIKeyOXUBMVKWQKPPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide (CAS 683235-24-7): Class, Structure, and General Characteristics


4-Butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic small molecule (MW 338.4 g/mol, C19H18N2O4) that embeds a phthalimide (isoindole-1,3-dione) core connected via an amide linker to a 4-butoxybenzamide moiety . The isoindoline-1,3-dione pharmacophore is characteristic of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, as well as cereblon (CRBN)-recruiting PROTAC building blocks . The 4-butoxy substitution distinguishes this compound from many classical IMiDs by introducing an ether-linked alkyl chain that may modulate lipophilicity (predicted XLogP3-AA of 2.8) and solubility relative to the parent scaffold .

Why 4-Butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide Cannot Be Replaced by a Generic Phthalimide Derivative


Phthalimide derivatives exhibit highly divergent biological profiles because small structural changes—such as the nature and position of substituents on the benzamide ring or the isoindole core—can dramatically alter cereblon (CRBN) binding, neosubstrate recruitment (e.g., IKZF1/3, SALL4), and hydrolytic stability . For instance, benzamide-type cereblon binders display improved chemical stability and reduced off-target neosubstrate degradation compared to classical glutarimide-containing IMiDs . The 4-butoxy group in the target compound is expected to influence both target engagement and physicochemical properties (e.g., lipophilicity, aqueous solubility) relative to unsubstituted or shorter-alkoxy analogs, making generic substitution scientifically unsound. Furthermore, integrated docking-based virtual screening strategies have identified structurally related isoindole compounds as androgen receptor (AR) DNA-binding domain ligands, highlighting that subtle structural variations can redirect target selectivity .

Quantitative Differentiation Evidence for 4-Butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide vs. Closest Analogs


Cereblon Binding and Neosubstrate Selectivity Profile Compared to Thalidomide and Pomalidomide

No direct experimental cereblon binding or neosubstrate degradation data are currently available in the public domain for 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide. The interpretation below constitutes a class-level inference. Classical IMiDs such as thalidomide (Ki = 4.40 μM for CRBN isoform 4) and pomalidomide are known cereblon ligands that also induce degradation of IKZF1 and IKZF3 . Related benzamide-type cereblon binders (e.g., compounds 11a, 11d, 11f in the cited study) exhibit reduced neomorphic degradation of IKZF1/3 and SALL4 while retaining CRBN affinity, a desirable feature for PROTAC design . The target compound, bearing a benzamide-type scaffold, is hypothesized to possess a similar selectivity advantage, but no quantitative affinity or degradation data are available to confirm or quantify this differentiation.

Cereblon PROTAC Targeted Protein Degradation

Androgen Receptor DNA-Binding Domain Docking vs. Related Isoindole Analogs

An integrated docking-based virtual screening study reported on the mbrl.ae platform has evaluated structurally related isoindole derivatives, including compounds bearing the 1,3-dioxoisoindoline-5-carboxamido motif, for binding to the androgen receptor (AR) DNA-binding domain . While the screening explicitly mentions compounds such as “3-dioxoisoindoline-5-carboxamido)-4...” derivatives, the precise docking score or IC50 value for 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is not disclosed in publicly available information. This evidence indicates that the isoindole scaffold found in the target compound is recognized by the AR DBD, but no quantitative differentiation against specific comparators can be made at this time.

Androgen Receptor Prostate Cancer Virtual Screening

Physicochemical Differentiation from Classical IMiDs (Thalidomide, Lenalidomide, Pomalidomide)

The target compound possesses a predicted octanol-water partition coefficient (XLogP3-AA) of 2.8, as computed by PubChem . By contrast, thalidomide has a predicted XLogP3 of approximately 0.3, and lenalidomide approximately 0.5 . The 4-butoxy group contributes to a marked increase in lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This physicochemical differentiation is quantifiable and may influence the choice of compound for specific experimental conditions (e.g., cellular vs. biochemical assays).

Lipophilicity Solubility Drug-likeness

Recommended Application Scenarios for 4-Butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide Based on Available Evidence


Negative Control or Background Compound in Cereblon-Binding Assays

Given the benzamide-type scaffold and the absence of confirmed cereblon binding, this compound can be employed as a specificity control in CRBN engagement assays (e.g., TR-FRET or SPR) alongside known ligands such as thalidomide or pomalidomide. Its predicted higher lipophilicity may also serve as a control for non-specific hydrophobic interactions .

Scaffold for PROTAC Linker Optimization Studies

The 4-butoxybenzamide moiety provides a modifiable handle for linker attachment in PROTAC design. Researchers can use this compound as a reference point to systematically vary linker length and composition while monitoring the impact on ternary complex formation and target degradation, supported by the class-level inference that benzamide-type scaffolds can reduce neosubstrate degradation .

Androgen Receptor DNA-Binding Domain Probe Development

Virtual screening evidence indicates that isoindole derivatives may interact with the AR DBD . This compound can be used as a starting point for developing selective AR DBD probes, with subsequent biophysical validation (e.g., FP, DSF) to confirm binding and quantify affinity, enabling differentiation from conventional AR antagonists that target the ligand-binding domain.

SAR Exploration of Phthalimide-Based Immunomodulators

The compound can serve as a structural analog in systematic SAR studies aimed at understanding how alkoxy substitution on the benzamide ring affects IMiD-like activity, cereblon affinity, and neosubstrate recruitment, particularly when compared to 4-methoxy or 4-ethoxy analogs .

Quote Request

Request a Quote for 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.